2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride
Description
“2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” is a chemical compound with the molecular formula C13H17ClN2S2 and a molecular weight of 300.9 g/mol. Piperidines, which are part of this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The reactions involved in the synthesis of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” can be determined by various analytical techniques, including C, H, and N analysis .Future Directions
The future directions in the research of “2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride” and similar compounds could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . Further studies could also focus on the development of more efficient synthesis methods and the exploration of other pharmacological applications .
properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S2.ClH/c1-2-6-12-11(5-1)15-13(17-12)16-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPQFVIYUOGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3S2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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